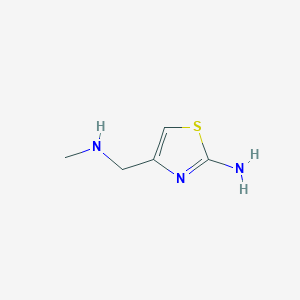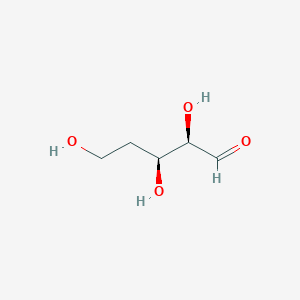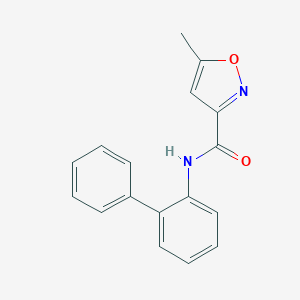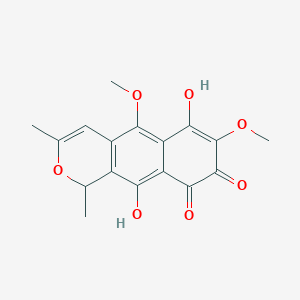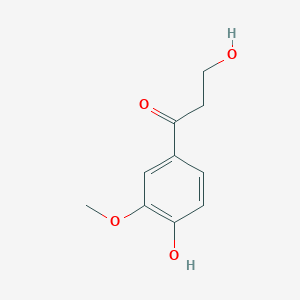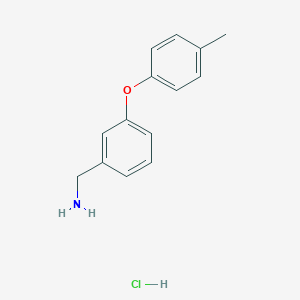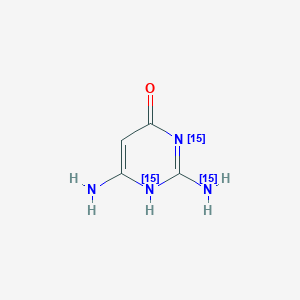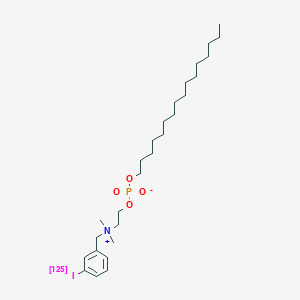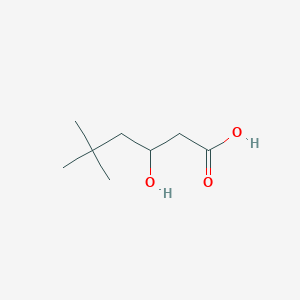
3-Hydroxy-5,5-dimethylhexanoic acid
Übersicht
Beschreibung
3-Hydroxy-5,5-dimethylhexanoic acid is an organic compound with the molecular formula C8H16O3. It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of a hexanoic acid chain, which also contains two methyl groups at the fifth carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5,5-dimethylhexanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 5,5-dimethylhexanoic acid using suitable oxidizing agents. Another method includes the reduction of 3-keto-5,5-dimethylhexanoic acid using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation or reduction processes, utilizing catalysts to enhance reaction efficiency and yield. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-5,5-dimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-keto-5,5-dimethylhexanoic acid or 3-carboxy-5,5-dimethylhexanoic acid.
Reduction: Formation of 3-hydroxy-5,5-dimethylhexanol or 5,5-dimethylhexane.
Substitution: Formation of 3-chloro-5,5-dimethylhexanoic acid or 3-bromo-5,5-dimethylhexanoic acid.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-5,5-dimethylhexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-5,5-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and influence the compound’s effects in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-3,5-dimethylhexanoic acid
- 5,5-Dimethylhexanoic acid
- 4-Hydroxy-3,5-dimethylbenzoic acid
Uniqueness
3-Hydroxy-5,5-dimethylhexanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Eigenschaften
IUPAC Name |
3-hydroxy-5,5-dimethylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHACRADGRHURFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50933697 | |
| Record name | 3-Hydroxy-5,5-dimethylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50933697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149650-17-9 | |
| Record name | 3-Hydroxy-5,5-dimethylhexanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149650179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-5,5-dimethylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50933697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Hydroxy-5,5-dimethylhexanoic acid (HDH) interact with carnitine acyltransferases?
A1: HDH acts as a competitive inhibitor of carnitine acyltransferases (CATs), including carnitine acetyltransferase (CAT), carnitine palmitoyltransferase-I (CPT-I), and CPT-II []. Unlike carnitine, HDH lacks the positive quaternary ammonium charge, which is crucial for CAT catalysis. As a result, HDH can bind to the carnitine binding site on these enzymes but cannot be utilized as a substrate. This binding prevents carnitine from binding and undergoing the transfer reaction, leading to enzyme inhibition.
Q2: Is there a difference in how the enantiomers of HDH interact with carnitine acyltransferases?
A2: Yes, both enantiomers of HDH, R-(+)-HDH and S-(-)-HDH, exhibit stereoselective inhibition of CATs []. This means that each enantiomer interacts differently with the enzymes. For instance, S-(-)-HDH demonstrates significantly stronger inhibition of CPT-I compared to R-(+)-HDH. This stereoselectivity suggests that the enzymes have a chiral binding site that interacts preferentially with one enantiomer over the other.
Q3: What does the inhibitory activity of HDH tell us about the importance of the quaternary ammonium group in carnitine?
A3: The inability of HDH to act as a substrate for CATs, coupled with its inhibitory effects, highlights the essential role of the positive quaternary ammonium group present in carnitine for enzymatic catalysis []. This positive charge likely plays a crucial role in the catalytic mechanism of carnitine acyltransferases. While HDH can still bind to the enzyme, indicating the importance of the overall structure for binding, the lack of positive charge prevents it from participating in the subsequent catalytic steps. This emphasizes that both structural similarity and specific chemical features are crucial for the successful function of carnitine in these enzymatic reactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid](/img/structure/B114474.png)
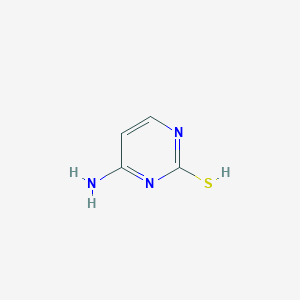
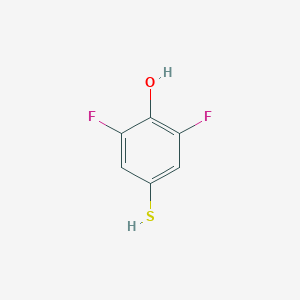
![(E)-4-[2,8-dihydroxy-9-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]-3,7-dimethyl-6-oxodecan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B114484.png)
